molecular formula C10H12N2O3 B12927628 5-Pyrimidinecarboxylic acid, 4-acetyl-2-methyl-, ethyl ester CAS No. 62328-05-6

5-Pyrimidinecarboxylic acid, 4-acetyl-2-methyl-, ethyl ester

Cat. No.: B12927628
CAS No.: 62328-05-6
M. Wt: 208.21 g/mol
InChI Key: ZHTGKJITOACHBN-UHFFFAOYSA-N
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Description

Ethyl 4-acetyl-2-methylpyrimidine-5-carboxylate is an organic compound with a pyrimidine ring structure Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-acetyl-2-methylpyrimidine-5-carboxylate typically involves the reaction of ethyl acetoacetate with appropriate amines and aldehydes under controlled conditions. One common method involves the condensation of ethyl acetoacetate with 2-amino-4-methylpyrimidine-5-carboxylate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of ethyl 4-acetyl-2-methylpyrimidine-5-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetyl-2-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various reduced pyrimidine derivatives.

Scientific Research Applications

Ethyl 4-acetyl-2-methylpyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-acetyl-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Ethyl 4-acetyl-2-methylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

    Ethyl 2-amino-4-methylpyrimidine-5-carboxylate: Similar structure but with an amino group instead of an acetyl group.

    Ethyl 4-methylpyrimidine-5-carboxylate: Lacks the acetyl group, which may affect its reactivity and biological activity.

The uniqueness of ethyl 4-acetyl-2-methylpyrimidine-5-carboxylate lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

62328-05-6

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl 4-acetyl-2-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C10H12N2O3/c1-4-15-10(14)8-5-11-7(3)12-9(8)6(2)13/h5H,4H2,1-3H3

InChI Key

ZHTGKJITOACHBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(=O)C)C

Origin of Product

United States

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